molecular formula C8H3BrFNO B15279851 3-Bromo-2-fluoro-5-formylbenzonitrile

3-Bromo-2-fluoro-5-formylbenzonitrile

Cat. No.: B15279851
M. Wt: 228.02 g/mol
InChI Key: CPEMWGNAJPFZSH-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-formylbenzonitrile is a halogenated aromatic compound featuring bromo (Br), fluoro (F), and formyl (CHO) substituents at positions 3, 2, and 5, respectively, on a benzonitrile backbone. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The electron-withdrawing nature of the cyano (CN) and formyl groups enhances reactivity toward nucleophilic substitution or cross-coupling reactions, while the halogens influence both stability and intermolecular interactions .

Properties

Molecular Formula

C8H3BrFNO

Molecular Weight

228.02 g/mol

IUPAC Name

3-bromo-2-fluoro-5-formylbenzonitrile

InChI

InChI=1S/C8H3BrFNO/c9-7-2-5(4-12)1-6(3-11)8(7)10/h1-2,4H

InChI Key

CPEMWGNAJPFZSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)Br)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-fluoro-5-formylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluorobenzaldehyde with cuprous cyanide. The reaction is typically carried out in a solvent such as N-methyl-2-pyrrolidone (NMP) at elevated temperatures (around 170°C) with continuous stirring overnight. After the reaction, the mixture is cooled, filtered, and purified to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Scientific Research Applications

3-Bromo-2-fluoro-5-formylbenzonitrile is utilized in several scientific research areas:

    Chemistry: As a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-formylbenzonitrile depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of the formyl group allows it to form covalent bonds with target proteins, thereby altering their function. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities but differ in substituent types or positions, leading to distinct physicochemical and functional properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
3-Bromo-2-fluoro-5-formylbenzonitrile C₈H₄BrFNO ~232.0* Br (C3), F (C2), CHO (C5), CN (C1) High polarity; reactive formyl group
5-Bromo-2,3-difluorobenzonitrile C₇H₂BrF₂N 218.0 Br (C5), F (C2, C3), CN (C1) Lower polarity due to absence of CHO
3-Bromo-5-fluoro-2-methoxybenzonitrile C₈H₅BrFNO 230.03 Br (C3), F (C5), OCH₃ (C2), CN (C1) Electron-donating OCH₃ increases solubility
3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile C₁₁H₇BrF₃NO₂ 322.08 Br-oxopropyl (C3), OCF₃ (C5), CN (C1) Bulky substituents hinder reactivity

*Calculated based on molecular formula.

Key Observations :

  • Electron Effects : The formyl group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to methoxy (OCH₃) or trifluoromethoxy (OCF₃) groups .
  • Reactivity : The formyl group enables condensation or nucleophilic addition reactions, unlike inert halogens or alkoxy groups in analogues .
  • Polarity : The target compound likely has higher polarity than 5-bromo-2,3-difluorobenzonitrile () due to the formyl group, impacting solubility and chromatographic behavior.

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